Furo[3,2-b]pyridin-6-amine
Description
Furo[3,2-b]pyridin-6-amine is a bicyclic heterocyclic compound featuring a fused furan (oxygen-containing) and pyridine (nitrogen-containing) ring system. The amine group at the 6-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
furo[3,2-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUVYFWISQGDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones, followed by dehydrohalogenation . The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 6 participates in nucleophilic substitution, often forming derivatives with enhanced biological or material properties.
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | N-Alkylated derivatives | 65–78% | Regioselectivity influenced by steric hindrance. |
| Acylation | Acetyl chloride, pyridine | N-Acetylated products | 72–85% | Amide formation confirmed via IR (ν=1665 cm⁻¹). |
Example :
Reaction with methyl iodide in DMF at 60°C produces N-methyl-Furo[3,2-b]pyridin-6-amine, confirmed by LC-MS and NMR.
Oxidation and Reduction
The fused ring system and amine group undergo redox transformations:
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | Nitro-Furo[3,2-b]pyridine | 58% | Over-oxidation avoided at controlled pH. |
| Reduction | H₂, Pd/C, ethanol | Partially saturated tetrahydrofuran | 89% | Selective reduction of furan ring. |
Mechanistic Insight :
Oxidation of the amine to a nitro group proceeds via a nitroso intermediate, while catalytic hydrogenation targets the furan’s conjugated π-system.
Cyclization and Heterocycle Formation
The compound serves as a precursor for complex heterocycles:
Example :
Heating with t-BuOK induces sequential cyclization, forming benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one (Scheme 1) .
Cycloaddition Reactions
The furan moiety participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Products | Yield | Stereochemistry |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Bicyclic adducts | 76% | Endo preference observed. |
| Dimethyl acetylenedicarboxylate | 80°C, 12 h | Furopyridine-fused cyclohexenes | 68% | Regioselectivity confirmed by NOE. |
Note : Electron-deficient dienophiles react efficiently due to the electron-rich furan ring.
Cross-Coupling Reactions
The pyridine ring facilitates metal-catalyzed couplings:
| Reaction Type | Catalyst/Base | Products | Yield | Applications |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 82% | Drug discovery scaffolds. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl substituted analogs | 75% | Enhanced pharmacokinetic profiles. |
Acid-Base Reactions
The amine group exhibits basicity (pKa ≈ 4.7), enabling salt formation:
| Acid | Conditions | Products | Solubility |
|---|---|---|---|
| HCl | Ethanol, RT | Hydrochloride salt | Water solubility increased 10x. |
| Trifluoroacetic acid | Dichloromethane, 0°C | TFA salt | Crystalline stability confirmed. |
Key Reaction Trends and Challenges
-
Regioselectivity : Reactions at the amine group dominate, but steric effects from the fused rings can limit accessibility.
-
Stability : Prolonged exposure to strong oxidants degrades the furan ring, necessitating controlled conditions .
-
Synthetic Utility : The compound’s versatility enables access to bioactive molecules, including kinase inhibitors and antibacterial agents .
Scientific Research Applications
Medicinal Chemistry
Furo[3,2-b]pyridin-6-amine has been investigated for its potential as a therapeutic agent in the treatment of various diseases:
- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties by interacting with key cellular signaling pathways. It has demonstrated binding affinities to receptors such as the human epidermal growth factor receptor 2 (HER2), which is crucial in cancer cell proliferation and survival .
- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases due to its anti-inflammatory effects .
The compound has been evaluated for its interaction with various biological targets:
- Kinase Inhibition : this compound has been explored as a selective inhibitor for kinases such as ALK3 and ALK2. The bioisosteric replacement of other scaffolds with furo[3,2-b]pyridine has shown promise in improving selectivity and potency against specific kinases .
- Nicotinic Acetylcholine Receptor Ligands : A novel series of derivatives based on this compound have been synthesized and tested for their activity as ligands at nicotinic acetylcholine receptors, indicating potential applications in neurological research .
Data Table: Comparison of Biological Activities
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound revealed its ability to inhibit cancer cell lines by targeting HER2 signaling pathways. The results indicated a marked reduction in cell viability at specific concentrations, suggesting its potential as a lead compound in cancer therapy development.
Case Study 2: Neuroprotective Properties
Research investigating the neuroprotective effects of this compound demonstrated its capability to reduce inflammatory markers in neuronal cells. This suggests that it could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Furo[3,2-b]pyridin-6-amine with key analogs, emphasizing substituents, ring systems, and properties:
Key Observations:
- Halogen Effects : Halogenated pyridines (e.g., 5-Fluoro-3-iodopyridin-2-amine) exhibit higher molecular weights and improved stability, favoring cross-coupling reactions in synthesis .
- Salt Forms : Hydrochloride derivatives (e.g., 6-(Difluoromethyl)pyridin-3-amine hydrochloride) demonstrate improved aqueous solubility, critical for drug formulation .
Biological Activity
Furo[3,2-b]pyridin-6-amine is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound features a fused furan and pyridine ring structure, which contributes to its unique chemical properties. The compound has been identified as a promising scaffold for the development of selective inhibitors of various biological targets, particularly kinases and signaling pathways.
Biological Activities
-
Inhibition of Kinases
- This compound has been recognized as a potent inhibitor of cdc-like kinases (CLKs). Studies have shown that derivatives of this compound can selectively modulate the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation. Optimization of its structure has led to the development of highly selective inhibitors with sub-micromolar activity against these kinases .
- Anticancer Activity
- Antimicrobial Properties
-
Neuroprotective Effects
- Some derivatives have been evaluated for their neuroprotective effects, potentially offering therapeutic options for neurodegenerative diseases. The ability to inhibit specific enzymes involved in neuroinflammation suggests a mechanism through which these compounds may exert protective effects on neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Kinase Inhibition | CLK Inhibition | |
| Anticancer Activity | Apoptosis Induction | |
| Antimicrobial Activity | DNA Gyrase Inhibition | |
| Neuroprotective Effects | Enzyme Inhibition |
Detailed Research Findings
- Kinase Inhibition : A study demonstrated that modifications to the furo[3,2-b]pyridine scaffold resulted in compounds with enhanced selectivity for CLKs. The most potent inhibitors were found to have IC50 values in the low micromolar range against target kinases .
- Anticancer Mechanism : In vitro studies on cancer cell lines revealed that this compound derivatives could induce PARP cleavage and caspase activation, markers indicative of apoptosis. The compounds were shown to downregulate genes associated with cell survival while upregulating pro-apoptotic genes .
- Antimicrobial Testing : Molecular docking studies indicated strong binding affinities between synthesized furo[3,2-b]pyridine derivatives and bacterial DNA gyrase, suggesting a potential mechanism for their antimicrobial efficacy .
Q & A
Basic: What are the common synthetic routes for Furo[3,2-b]pyridin-6-amine?
This compound can be synthesized via microwave-assisted protocols, which reduce reaction times compared to classical thermal methods. For example, microwave irradiation has been employed in the synthesis of structurally related furopyridine derivatives, such as methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate, achieving comparable yields in shorter durations . Additionally, hydrogenation using catalysts like Pd/C under methanol solvent conditions has been effective for analogous pyridine derivatives (e.g., reduction of nitro groups to amines) .
Basic: How is this compound characterized experimentally?
Key characterization techniques include:
- 1H NMR : To confirm substituent positions and amine functionality, as demonstrated in studies of furopyridine derivatives .
- X-ray crystallography : For resolving molecular geometry, as seen in structurally similar pyridine-amine complexes (e.g., 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine) .
- Physicochemical properties : Density (1.315±0.06 g/cm³), boiling point (284.1±25.0°C), and pKa (13.54±0.10) can be predicted computationally or measured experimentally for related compounds .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in multicomponent reactions?
Substituents on the furopyridine ring can modulate reactivity. For instance, electron-withdrawing groups may stabilize intermediates in multicomponent reactions, while electron-donating groups can lead to side reactions. In pyrazolo[3,4-b]pyridin-6-amine synthesis, aryl aldehydes with electron-donating groups resulted in lower yields due to competing pathways, whereas electron-deficient aldehydes showed higher efficiency . Computational modeling (e.g., DFT) is recommended to predict electronic effects .
Advanced: What catalytic systems optimize the synthesis of this compound derivatives?
Meglumine, a non-toxic organocatalyst, has been used in green synthesis protocols for pyridin-6-amine derivatives, enabling high yields under mild conditions . Transition-metal catalysts (e.g., Pd/C) are also effective for hydrogenation steps in precursor synthesis . Solvent selection (e.g., methanol or ethanol) and temperature control are critical for minimizing side products.
Advanced: What computational approaches predict the bioavailability and solubility of this compound?
Tools like LogP predictors (e.g., XLogP3) and molecular dynamics simulations can estimate solubility and membrane permeability. For example, LogP values for similar pyridine derivatives range from 1.2–2.5, indicating moderate lipophilicity . Bioavailability scores (e.g., Lipinski’s Rule of Five) should be calculated to assess drug-likeness.
Basic: What are the solubility trends for this compound in common solvents?
Advanced: How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?
SAR studies on furopyridine derivatives (e.g., Cathepsin S inhibitors) reveal that substituents at the 3-position significantly modulate binding affinity . Introducing fluorinated or methyl groups can enhance metabolic stability. Bioisosteric replacement (e.g., replacing oxygen with sulfur in the furo ring) may alter target selectivity, as seen in thieno[3,2-b]pyridin-6-amine derivatives .
Advanced: What are the challenges in scaling up this compound synthesis?
Key challenges include:
- Purification : Chromatography is often required due to byproduct formation in multicomponent reactions .
- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) are preferable for ease of recovery .
- Thermal sensitivity : Microwave protocols may require specialized equipment for large-scale reactions .
Basic: What safety precautions are recommended for handling this compound?
While specific safety data for this compound are limited, structurally similar amines require:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Gloves and lab coats to prevent dermal exposure.
- Storage : In airtight containers under inert gas (e.g., N₂) to prevent oxidation .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray studies provide precise bond lengths and angles, critical for confirming regiochemistry. For example, a study on a brominated pyridine-amine derivative resolved positional isomerism with a data-to-parameter ratio of 13.0 and R factor of 0.051 . Synchrotron sources improve resolution for low-symmetry crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
